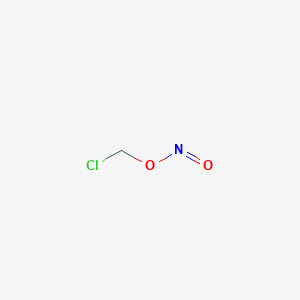

Chloromethyl nitrite

Beschreibung

Contextualization within Halogenated Organic Compounds and Nitrogen-Oxygen Chemistry

Chloromethyl nitrite (B80452) (ClCH₂ONO) is classified as a halogenated alkyl nitrite. This places it within the broad category of halogenated organic compounds, which are characterized by the presence of one or more halogen atoms. The chloromethyl group (ClCH₂–) is a well-known reactive moiety in organic synthesis, often employed in alkylation reactions.

Simultaneously, the compound is an ester of nitrous acid, belonging to the family of alkyl nitrites (R-O-N=O). Alkyl nitrites are recognized for their role as nitrosating agents, sources of nitric oxide (NO), and intermediates in various organic transformations. The chemistry of nitrogen-oxygen compounds is vast and critical to numerous biological and industrial processes. The combination of a chloromethyl group and a nitrite ester functional group in a single, small molecule is what makes chloromethyl nitrite a compound of particular academic curiosity.

Potential Significance in Advanced Synthetic Methodologies

Theoretically, chloromethyl nitrite could serve as a bifunctional reagent in complex organic syntheses. The chloromethyl portion of the molecule could act as an electrophilic site, susceptible to nucleophilic attack, thereby enabling the introduction of a CH₂ONO group or facilitating further functional group transformations.

Furthermore, the nitrite group could be leveraged in radical reactions or as a source of the nitroso group (-NO). This dual reactivity could potentially be exploited in the development of novel synthetic pathways, for instance, in the synthesis of specialized nitroso compounds or in tandem reactions where both functionalities participate sequentially or concurrently. However, the practical realization of these applications is contingent on the ability to synthesize and handle this presumably labile compound.

Overview of Closely Related Chemical Entities and Precursors

Understanding chloromethyl nitrite is aided by examining its more stable and well-documented chemical relatives and potential precursors.

Alkyl Nitrites: This class of compounds, with the general formula R-O-N=O, is crucial for context. Simple alkyl nitrites like methyl nitrite (CH₃ONO) and tert-butyl nitrite ((CH₃)₃CONO) are well-characterized and commonly used reagents in organic synthesis. chemeo.comresearchgate.net They are known to be involved in diazotization and nitrosation reactions. researchgate.net The properties and reactivity of these simpler analogues provide a theoretical framework for predicting the behavior of the nitrite moiety in chloromethyl nitrite.

Chloromethyl Ethers: Compounds containing the chloromethyl ether group (–OCH₂Cl), such as chloromethyl methyl ether (CH₃OCH₂Cl), are potent alkylating agents used to introduce a methoxymethyl (MOM) protecting group. acs.orgorganic-chemistry.orgnih.gov Their synthesis and reactivity patterns offer insights into the behavior of the chloromethyl group, although the adjacent oxygen atom's electronic influence differs from that in chloromethyl nitrite.

The synthesis of alkyl nitrites often involves the reaction of an alcohol with a nitrosating agent like sodium nitrite in an acidic medium or the use of systems like trichloroisocyanuric acid and triphenylphosphine (B44618) in the presence of silver nitrite. researchgate.net By analogy, a potential, though unconfirmed, synthetic route to chloromethyl nitrite could involve the reaction of a chloromethyl-containing precursor, although the stability of such a precursor in the reaction conditions would be a significant challenge. The general instability of s-block nitrates and nitrites, particularly those with small, highly polarizing cations, suggests that compounds like chloromethyl nitrite would be prone to decomposition. youtube.com

Below is a table summarizing the properties of some related compounds:

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Features |

| Methyl Nitrite | CH₃NO₂ | 61.04 | A simple, gaseous alkyl nitrite. chemeo.com |

| tert-Butyl Nitrite | C₄H₉NO₂ | 103.12 | A commonly used liquid nitrosating agent. |

| Chloromethyl Methyl Ether | C₂H₅ClO | 80.51 | A reactive chloromethyl ether and alkylating agent. nih.gov |

| Chlorine Nitrate (B79036) | ClNO₃ | 97.46 | An important atmospheric gas, known to be highly reactive and explosive. wikipedia.org |

The study of these related compounds underscores the delicate balance of reactivity and stability in molecules containing both halogen and nitrogen-oxygen functionalities. While chloromethyl nitrite itself remains elusive, its theoretical consideration continues to be a point of interest in the broader field of synthetic and physical organic chemistry.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

113882-42-1 |

|---|---|

Molekularformel |

CH2ClNO2 |

Molekulargewicht |

95.48 g/mol |

IUPAC-Name |

chloromethyl nitrite |

InChI |

InChI=1S/CH2ClNO2/c2-1-5-3-4/h1H2 |

InChI-Schlüssel |

XOCJTFROEWRIBG-UHFFFAOYSA-N |

Kanonische SMILES |

C(ON=O)Cl |

Herkunft des Produkts |

United States |

Theoretical and Computational Chemistry of Chloromethyl Nitrite

Electronic Structure and Molecular Geometry Elucidation

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting a molecule's reactivity and physical properties.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. These "first-principles" approaches solve the Schrödinger equation and offer high accuracy, particularly when electron correlation—the interaction between electrons—is accounted for.

Coupled-cluster (CC) theory is a highly accurate ab initio method, often considered the "gold standard" in computational chemistry for small to medium-sized molecules. Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) can predict molecular geometries and energies with remarkable precision, often approaching experimental accuracy. For chloromethyl nitrite (B80452), these methods would be employed to obtain a definitive equilibrium geometry and to benchmark the accuracy of more computationally efficient methods.

Due to the scarcity of specific published data for chloromethyl nitrite, the calculated geometry of a similar molecule, methyl nitrite (CH₃ONO), at a high level of theory is presented for illustrative purposes.

Table 1: Illustrative High-Level Calculated Molecular Geometry of syn-Methyl Nitrite

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-O | 1.435 |

| O-N | 1.398 |

| N=O | 1.184 |

| C-H (avg.) | 1.091 |

| **Bond Angles (°) ** | |

| C-O-N | 114.5 |

| O-N=O | 114.8 |

| H-C-O (avg.) | 109.5 |

Density Functional Theory (DFT) is another quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become exceptionally popular due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density. Various functionals, such as B3LYP and PBE, are available to approximate the exchange-correlation energy, which is the most challenging component of the calculation.

DFT is routinely used to perform geometry optimizations, where the lowest energy arrangement of atoms (the equilibrium structure) is found. For chloromethyl nitrite, DFT calculations would be essential for determining the bond lengths, bond angles, and dihedral angles of its most stable conformations. These calculations would account for the electronic effects of the electronegative chlorine atom and the nitrite group.

Table 2: Illustrative DFT-Calculated Equilibrium Structures of Methyl Nitrite Conformers

| Parameter | syn-Conformer | anti-Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 1.25 |

| Bond Lengths (Å) | ||

| C-O | 1.438 | 1.441 |

| O-N | 1.395 | 1.389 |

| N=O | 1.189 | 1.191 |

| **Bond Angles (°) ** | ||

| C-O-N | 114.7 | 112.1 |

| O-N=O | 115.0 | 117.3 |

Note: Data is illustrative and based on typical DFT (e.g., B3LYP/6-31G) results for methyl nitrite.*

Chloromethyl nitrite has rotational freedom around the C-O and O-N single bonds. This leads to the existence of different spatial arrangements of the atoms, known as conformers or rotational isomers. Like other alkyl nitrites, chloromethyl nitrite is expected to primarily exist as two planar conformers: syn and anti, defined by the dihedral angle of the C-O-N=O atoms.

Computational methods can map the potential energy surface as a function of bond rotation. By calculating the energy at various dihedral angles, a rotational energy profile can be constructed, revealing the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The relative energies of the conformers determine their population distribution at a given temperature. For chloromethyl nitrite, the syn conformer is anticipated to be more stable than the anti conformer, a common feature in alkyl nitrites.

Spectroscopic Property Prediction and Simulation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including vibrational (infrared) and NMR spectra.

Theoretical vibrational analysis can predict the frequencies of molecular vibrations, which correspond to the absorption bands observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational spectrum can be generated. The calculated intensities of these vibrations help in predicting which spectral bands will be strong or weak.

For chloromethyl nitrite, a theoretical IR spectrum would exhibit characteristic vibrational modes from both the chloromethyl group and the nitrite group. Key expected vibrations would include the C-Cl stretch, CH₂ bending modes, C-O stretch, N-O single bond stretch, and the N=O double bond stretch. These calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations.

Table 3: Illustrative Calculated Harmonic Vibrational Frequencies for Key Modes

| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Chloromethane (analogue) | C-Cl Stretch | ~730 | Strong |

| Methyl Nitrite (analogue) | N=O Stretch | ~1650 | Very Strong |

| Methyl Nitrite (analogue) | N-O Stretch | ~850 | Strong |

| Methyl Nitrite (analogue) | C-O Stretch | ~1050 | Medium |

Note: Frequencies are approximate and represent typical values from DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts of various nuclei. These calculations determine the magnetic shielding tensor for each nucleus within the molecule's electronic environment.

Theoretical predictions for chloromethyl nitrite would provide valuable information:

¹H NMR: A single resonance for the two equivalent protons of the methylene (B1212753) (-CH₂-) group. Its chemical shift would be significantly influenced by the adjacent electronegative oxygen and chlorine atoms.

¹³C NMR: A single resonance for the methylene carbon, also shifted downfield due to the attached heteroatoms.

¹⁵N and ¹⁷O NMR: Separate shifts for the two nitrogen and two oxygen atoms, providing distinct probes of the electronic environment within the nitrite functional group.

Table 4: Illustrative Theoretically Predicted NMR Chemical Shifts (ppm)

| Nucleus | Molecule/Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Cl-CH₂-O group (estimated) | 5.0 - 5.5 |

| ¹³C | Cl-CH₂-O group (estimated) | 75 - 85 |

| ¹⁵N | Nitrite group (analogue) | 200 - 240 |

| ¹⁷O | N=O group (analogue) | 700 - 800 |

| ¹⁷O | C-O-N group (analogue) | 350 - 450 |

Note: Values are illustrative estimates based on calculations for analogous structures and established substituent effects.

Computational Mass Spectrometry Fragmentation Pathway Analysis

Computational mass spectrometry is a powerful tool for predicting how a molecule will break apart upon ionization in a mass spectrometer. This analysis helps in identifying unknown compounds and understanding their chemical structure. For chloromethyl nitrite, a theoretical analysis would involve calculating the energies of the parent molecular ion (ClCH₂ONO⁺) and its various possible fragment ions.

The fragmentation of chloromethyl nitrite would likely proceed through several key pathways, driven by the relative stabilities of the resulting cations and radicals. Common fragmentation mechanisms that could be computationally modeled include:

Alpha-cleavage: Fission of the C-O bond, potentially leading to the formation of a chloromethyl cation ([CH₂Cl]⁺) and a nitrite radical (NO₂•), or a chloromethyl radical (•CH₂Cl) and a nitronium ion ([NO₂]⁺).

Homolytic cleavage: Breakage of the O-N bond to yield a chloromethoxy radical (ClCH₂O•) and a nitric oxide molecule (NO).

Rearrangements: More complex pathways involving intramolecular atom transfer before fragmentation.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be used to determine the energetics of these pathways. The results would predict the most likely fragments to be observed in an experimental mass spectrum, based on the lowest energy fragmentation channels.

A hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are detailed in the table below.

| Precursor Ion | Fragmentation Pathway | Resulting Cation | m/z of Cation | Resulting Neutral |

| [ClCH₂ONO]⁺• | C-O Bond Cleavage | [CH₂Cl]⁺ | 49/51 | NO₂• |

| [ClCH₂ONO]⁺• | O-N Bond Cleavage | [ClCH₂O]⁺ | 64/66 | NO• |

| [ClCH₂ONO]⁺• | C-Cl Bond Cleavage | [CH₂ONO]⁺ | 60 | Cl• |

(Note: m/z values for chlorine-containing fragments appear as a pair due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Reaction Pathway and Mechanism Elucidation

Computational chemistry provides critical insights into reaction mechanisms by mapping the energetic landscape connecting reactants, transition states, intermediates, and products.

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry wikipedia.org. For chloromethyl nitrite, a key intramolecular rearrangement would be the isomerization to chloromethyl nitrate (B79036) (ClCH₂O₂N). A computational study would map the PES for this reaction by systematically changing the key bond lengths and angles involved in the nitrite-to-nitrate conversion. This mapping reveals the lowest energy path the molecule would likely follow during the rearrangement. The calculations would identify the stable geometries (local minima on the PES) corresponding to the reactant (chloromethyl nitrite) and the product (chloromethyl nitrate), as well as the high-energy saddle point connecting them, known as the transition state.

During its decomposition or rearrangement, chloromethyl nitrite can form several transient species. Computational methods are essential for characterizing the geometry, energy, and vibrational frequencies of these short-lived structures.

Transition States (TS): For the isomerization to chloromethyl nitrate, a specific transition state geometry would be located on the potential energy surface. This TS represents the maximum energy barrier that must be overcome for the reaction to occur. Its structure would likely feature an elongated O-N bond and a partially formed second O-N bond.

Intermediates: Unimolecular decomposition could proceed via the homolytic cleavage of the O-N bond, forming a chloromethoxy radical (ClCH₂O•) and nitric oxide (NO), or cleavage of the C-O bond to form a chloromethyl radical (•CH₂Cl) and a nitrite radical (•NO₂) researchgate.net. Theoretical calculations can determine the relative energies of these intermediates. For instance, in related studies on the reaction of atomic chlorine with methyl nitrate (CH₃ONO₂), the energetics of various reaction channels and the stability of the resulting CH₂ONO₂ radical were successfully computed nih.gov.

To predict how fast a reaction will occur at a given temperature, kinetic rate coefficients are calculated. Variational Transition State Theory (VTST) is an advanced computational method used for this purpose, especially for reactions with low or no energy barriers nih.gov. VTST improves upon conventional transition state theory by locating the "bottleneck" of the reaction more accurately along the reaction path.

For the unimolecular decomposition of chloromethyl nitrite, VTST calculations could be performed to determine the temperature-dependent rate constants for different decomposition channels. These calculations require detailed information from the potential energy surface, including the vibrational frequencies of the reactant and the transition state. Such theoretical kinetics are crucial for modeling the atmospheric lifetime and reactivity of compounds like chloromethyl nitrite nih.gov.

Stability and Reactivity Profiling via Energetic Calculations

Energetic calculations provide fundamental data on the stability and reactivity of a molecule.

The standard enthalpy of formation (ΔfH°₂₉₈K) is a key measure of a molecule's thermodynamic stability. This value can be calculated with high accuracy using high-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), often in combination with isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved, which allows for cancellation of computational errors and yields more reliable thermochemical data nih.gov.

Based on a thorough search of available scientific literature, detailed theoretical and computational studies specifically analyzing the dissociation channels and energy barriers of chloromethyl nitrite (ClCH2ONO) could not be located. Research on related but distinct molecules, such as chloromethyl hypochlorite (ClCH2OCl) and methyl nitrite (CH3ONO), exists, but this information cannot be used to accurately describe the specific decomposition pathways and energetics of chloromethyl nitrite.

Therefore, the content for the requested section cannot be generated at this time.

Synthetic Methodologies for Chloromethyl Nitrite and Its Analogues

Strategies for Direct Nitrite (B80452) Esterification of Chloromethylated Precursors

Direct nitrite esterification represents a primary pathway for the synthesis of chloromethyl nitrite. This approach involves the reaction of a chloromethylated precursor with a nitrosating agent to form the desired nitrite ester.

Metathesis Reactions Employing Inorganic Nitrite Salts (e.g., Silver Nitrite with Alkyl Halides)

A well-established method for the formation of nitrite esters is the reaction of alkyl halides with inorganic nitrite salts, most notably silver nitrite. This reaction, often referred to as the Victor Meyer reaction, can yield both nitroalkanes and alkyl nitrites. The product distribution is influenced by the reaction conditions and the nature of the alkyl halide.

The reaction between an alkyl halide and silver nitrite is a classic example of ambident nucleophilicity, where the nitrite ion can attack through either the nitrogen or the oxygen atom. The use of silver nitrite, which has a more covalent character between the silver and the oxygen, tends to favor the formation of nitroalkanes. stackexchange.com However, the formation of alkyl nitrites can be significant, particularly with certain substrates and conditions. For instance, the reaction of primary alkyl bromides or iodides with silver nitrite in an aqueous medium can produce primary nitroalkanes in good yields, implying that the nitrite ester can be a competing product. organic-chemistry.orgorgsyn.org The reaction of secondary halides with silver nitrite generally results in lower yields of nitroparaffins, suggesting that the formation of the corresponding nitrite ester might be more favorable under these conditions. orgsyn.org

The choice of solvent and the nature of the cation in the nitrite salt can also influence the outcome. For example, using tetrabutylammonium (B224687) nitrite with methyl iodide in chloroform (B151607) can lead to a mixture of nitromethane (B149229) and methyl nitrite. stackexchange.com The reaction of silver nitrate (B79036) with certain di-iodo compounds has been shown to produce dinitrate esters, demonstrating the feasibility of displacing halides with oxygen-nitrogen functionalities. cdnsciencepub.com

| Reactants | Product(s) | Key Observations |

| Alkyl Halide + Silver Nitrite | Alkyl Nitrite and/or Nitroalkane | Product ratio depends on reaction conditions and substrate. stackexchange.comorgsyn.org |

| Primary Alkyl Bromide/Iodide + Silver Nitrite | Primarily Nitroalkane | Good yields of nitroalkanes are often observed. organic-chemistry.orgorgsyn.org |

| Secondary Alkyl Halide + Silver Nitrite | Lower yields of Nitroparaffin | Suggests potential for increased nitrite ester formation. orgsyn.org |

| Methyl Iodide + Tetrabutylammonium Nitrite | Nitromethane and Methyl Nitrite | Demonstrates solvent and cation effects on product distribution. stackexchange.com |

Esterification with Alkyl Nitrites as Nitrosating Agents

Alkyl nitrites themselves can serve as effective nitrosating agents for the synthesis of other nitrite esters. researchgate.net These compounds, which are formally esters of nitrous acid, can be prepared by the reaction of alcohols with sodium nitrite in the presence of an acid like sulfuric acid. wikipedia.org They are known to be effective in various nitrosation reactions. researchgate.net

The mechanism of nitrosation by alkyl nitrites often involves the transfer of a nitrosonium ion (NO+) or a related electrophilic species. wikipedia.org While alkyl nitrites are generally considered weak nitrosating agents, their reactivity can be enhanced in the presence of catalysts. wikipedia.org For example, they can nitrosate amines when a nucleophilic catalyst is present. wikipedia.org The reaction of alcohols with nitrous acid to form alkyl nitrites is a common example of O-nitrosation. wikipedia.org

Introduction of the Chloromethyl Moiety onto Nitrite-Containing Substrates

An alternative synthetic strategy involves introducing the chloromethyl group onto a molecule that already contains a nitrite functionality. This is particularly relevant for the synthesis of aromatic or heterocyclic chloromethyl nitrites.

Functionalization of Nitrite-Bearing Aromatic or Heterocyclic Systems with Chloromethylating Reagents

The chloromethylation of aromatic and heterocyclic compounds is a widely used reaction to introduce a chloromethyl group (-CH2Cl) onto a ring system. alfa-chemistry.comwikipedia.org This reaction, often referred to as the Blanc chloromethylation, typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. alfa-chemistry.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. alfa-chemistry.com

For substrates that already bear a nitrite group, this method can be applied to introduce the chloromethyl functionality. However, the strongly deactivating nature of the nitro group can make electrophilic substitution challenging, often requiring more severe reaction conditions. tandfonline.com Various chloromethylating agents can be used, including chloromethyl methyl ether, which can be effective for the chloromethylation of deactivated substrates. wikipedia.org Other systems, such as those using paraformaldehyde and hydrogen chloride in acetic acid, have also been reported. google.com The use of phase transfer catalysts has also been explored to facilitate the chloromethylation of aromatic hydrocarbons in aqueous media. researchgate.net

| Aromatic Substrate | Chloromethylating Agent | Catalyst/Conditions | Product |

| Benzene and derivatives | Formaldehyde, HCl | Zinc Chloride | Chloromethylated arene alfa-chemistry.com |

| Biphenyl | Formalin, HCl | Ferric Chloride | 4-(chloromethyl)-1,1′-biphenyl rsc.org |

| Biphenyl | Dimethoxymethane (B151124), Chlorosulfonic acid | Zinc Iodide | 4-(chloromethyl)-1,1′-biphenyl rsc.orgresearchgate.net |

| Aromatic Hydrocarbons | Paraformaldehyde, HCl, Acetic Acid, Sulfuric Acid | Zinc Chloride, PEG-800 | Chloromethylated aromatic hydrocarbon researchgate.net |

Mechanistic Considerations in Chloromethylation Reactions (e.g., formation of electrophiles)

The mechanism of the Blanc chloromethylation reaction involves the in-situ generation of a highly electrophilic species. alfa-chemistry.com Under acidic conditions, formaldehyde is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by the aromatic ring. wikipedia.org This leads to the formation of a benzyl (B1604629) alcohol intermediate, which is then rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride. alfa-chemistry.com

Alternative electrophilic species that have been proposed include the (chloromethyl)oxonium cation (ClH2C–OH2+) or the chlorocarbenium cation (ClCH2+), which can be formed in the presence of a Lewis acid like zinc chloride. wikipedia.org In chloromethylation reactions using reagents like dimethoxymethane and chlorosulfonic acid, methyl chloromethyl ether is thought to be an intermediate that, with the help of a catalyst like zinc iodide, generates the chloromethyl cation. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency of the reaction and the formation of side products. google.com

Novel Approaches in Nitrogen-Oxygen Containing Compound Synthesis

The field of synthetic organic chemistry is continually evolving, with new methods being developed for the synthesis of molecules containing nitrogen and oxygen. These advancements can potentially be applied to the synthesis of chloromethyl nitrite and its analogues.

Recent research has focused on developing novel synthetic routes to various nitrogen- and oxygen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. mdpi.comsioc-journal.cn These methods include radical addition cascade cyclizations and the use of nanocatalysts to improve reaction efficiency and sustainability. sioc-journal.cnresearchgate.net

Furthermore, new methodologies for the functionalization of nitro compounds and the synthesis of nitrogen-rich energetic materials are being explored. zioc.rursc.org For example, the development of new nitrosating agents, such as nitrite ionic liquids, offers milder and more efficient alternatives for electrophilic aromatic nitrosation. researchgate.net These novel reagents and synthetic strategies could potentially be adapted for the synthesis of chloromethyl nitrite and related structures, providing more efficient and selective routes to these compounds.

Electrochemical Nitration with Nitrite Sources

Electrochemical synthesis offers a compelling alternative to traditional chemical methods, often proceeding under milder conditions and avoiding the use of hazardous redox reagents by employing electricity as a "green" oxidant. The electrochemical approach to nitration using nitrite sources is based on the anodic oxidation of the nitrite ion (NO₂⁻) to generate nitrogen dioxide (NO₂), a key reactive intermediate.

This process has been demonstrated effectively for the nitration of aromatic compounds. nih.govresearchgate.netresearchgate.net In a typical setup, a divided electrolysis cell with inexpensive graphite (B72142) electrodes is used. nih.govresearchgate.net A solution containing the substrate and a nitrite salt, such as tetrabutylammonium nitrite (NBu₄NO₂), which can serve the dual role of nitrite source and supporting electrolyte, is subjected to an electric potential. researchgate.netresearchgate.net At the anode, the nitrite ion is oxidized to the nitrogen dioxide radical. researchgate.net

Anode Reaction: NO₂⁻ → NO₂• + e⁻

The generated NO₂ can then react with the organic substrate to form the desired product. While this methodology has been extensively optimized for arenes, phenols, and anilines, its application to the synthesis of haloalkyl nitrites like chloromethyl nitrite is less documented but represents a plausible and potentially advantageous synthetic strategy. researchgate.netresearchgate.net The scalability of this electrochemical approach has been demonstrated, suggesting its potential for larger-scale production. nih.gov

| Parameter | Optimized Condition | Reference |

| Nitro Source | NBu₄NO₂ (Tetrabutylammonium nitrite) | researchgate.netresearchgate.net |

| Solvent | MeCN (Acetonitrile) | nih.gov |

| Additive | HFIP (1,1,1,3,3,3-Hexafluoroisopropan-2-ol) | researchgate.netresearchgate.net |

| Electrodes | Graphite (Cgr) | nih.govresearchgate.net |

| Cell Type | Divided H-type cell | nih.gov |

Table 1: Optimized conditions for the electrochemical nitration of aromatic compounds using a nitrite source, which could be adapted for haloalkane substrates. nih.govresearchgate.netresearchgate.net

One-Pot Multicomponent Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine two or more starting materials in a single reaction vessel to form a complex product, incorporating most of the atoms from the reactants. sciencemadness.org This approach minimizes waste, reduces operational complexity, and can provide rapid access to diverse chemical structures. sciencemadness.orgresearchgate.net

While specific MCRs for the direct synthesis of chloromethyl nitrite are not prominent in the literature, the principles can be applied to the synthesis of alkyl nitrites in general. A common one-pot method involves the reaction of an alcohol with a nitrite salt (like sodium nitrite) in the presence of an acid. wikipedia.org A continuous process has been developed where an alcohol, a metal nitrite, and a strong acid are added gradually to an aqueous medium, with the resulting alkyl nitrite being continuously removed. google.com

Another one-pot approach is the trans-esterification (or trans-nitrosation) of alcohols using a more volatile alkyl nitrite, such as t-butyl nitrite. journals.co.za This process can be performed by generating the t-butyl nitrite in situ from t-butanol and aqueous nitrous acid, which then reacts with a less volatile alcohol present in the same pot to yield the desired alkyl nitrite. journals.co.za

A hypothetical one-pot synthesis of chloromethyl nitrite could involve the simultaneous or sequential reaction of a C1 source (e.g., methanol), a chlorinating agent, and a nitrosating agent. However, such a strategy would face significant selectivity challenges, including competing ether formation, over-chlorination, and the control of nitrite versus nitrate formation.

Challenges in Selective Synthesis

The synthesis of chloromethyl nitrite is complicated by two primary challenges: controlling the chemoselectivity of the nitrosating agent to favor nitrite over nitrate or nitroalkane formation, and, in the case of its more complex analogues, controlling the regio- and stereochemistry of the functionalization.

Control of Nitrite vs. Nitrate Formation

A fundamental challenge in synthesizing alkyl nitrites is the ambident nature of the nitrite ion (NO₂⁻). organicmystery.comnumberanalytics.com The ion possesses two nucleophilic centers—the nitrogen atom and the oxygen atoms—and can react with an electrophile (such as an alkyl halide) at either site. numberanalytics.com This leads to a mixture of products: O-attack results in the desired alkyl nitrite (R-O-N=O), while N-attack yields the isomeric nitroalkane (R-NO₂). organicmystery.com

The outcome of this competition is heavily influenced by the reaction conditions, a concept classically explained by Hard and Soft Acids and Bases (HSAB) theory. A well-known example is the reaction of a haloalkane with different nitrite salts:

Potassium nitrite (KNO₂): Being largely ionic, the negative charge is localized on the oxygen atoms. This "hard" nucleophile preferentially attacks the alkyl carbon, leading mainly to the alkyl nitrite. organicmystery.com

Silver nitrite (AgNO₂): This salt has a more covalent character. The nitrogen atom, being less electronegative and thus a "softer" nucleophilic site, preferentially attacks the alkyl carbon, yielding the nitroalkane as the major product. organicmystery.com

| Nitrite Salt | Bond Type | Major Product | Site of Attack |

| Potassium Nitrite (KNO₂) | Ionic | Alkyl Nitrite (R-ONO) | Oxygen |

| Silver Nitrite (AgNO₂) | Covalent | Nitroalkane (R-NO₂) | Nitrogen |

Table 2: Classic example of controlling product formation based on the counter-ion of the nitrite salt. organicmystery.com

Modern studies have shown that this selectivity is more complex and can be influenced by a combination of factors beyond the counter-ion, including the solvent, leaving group, and even neighboring functional groups within the substrate. murdoch.edu.aursc.org For instance, a neighboring ester group can steer the reaction toward exclusive O-attack, whereas other groups may lead to mixtures. rsc.org Furthermore, another competing pathway is the formation of alkyl nitrates (R-O-NO₂). This typically occurs under more strongly oxidizing conditions where the nitrite ion or a nitrosating intermediate is oxidized to nitrate. iarc.fracs.org Controlling the redox potential of the reaction is therefore crucial to prevent this over-oxidation and the formation of undesired nitrate byproducts.

Regio- and Stereochemical Control in Functionalization

For the synthesis of chloromethyl nitrite itself from simple precursors like chloromethane, regioselectivity is not a concern as all C-H bonds are equivalent. Similarly, the molecule is achiral, so stereoselectivity is not an issue. However, these challenges become paramount when synthesizing more complex analogues of chloromethyl nitrite by functionalizing larger organic molecules.

Regioselectivity refers to the ability to functionalize a specific C-H bond among many that may be sterically and electronically similar. sigmaaldrich.com Achieving high regioselectivity in C-H functionalization often requires sophisticated strategies:

Directing Groups: A functional group can be appended to the substrate to chelate to a metal catalyst and direct the reaction to a specific, often nearby, C-H bond. sigmaaldrich.comnih.gov For example, palladium and rhodium catalysts are frequently used with directing groups to achieve predictable C-H activation. nih.gov

Catalyst Control: The inherent preference of a catalyst can be exploited. For instance, iridium-catalyzed C-H borylation often targets the most sterically accessible C-H bond, providing a different regiochemical outcome than methods based on acidity. diva-portal.org

Radical Translocation: In reactions like the Barton nitrite photolysis, an alkoxy radical generated from a nitrite ester can abstract a hydrogen atom from a remote carbon (typically at the δ-position) in a sterically favored 1,5-hydrogen atom transfer, leading to highly regioselective functionalization at an unactivated site. nih.gov

Stereochemical Control is the challenge of controlling the three-dimensional arrangement of atoms when a new stereocenter is created. If the functionalization of an unsymmetrical substrate generates a chiral center, a mixture of enantiomers or diastereomers can result. Controlling this outcome typically involves:

Chiral Catalysts: Using a catalyst that is itself chiral can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. nih.gov

Chiral Auxiliaries: A chiral, non-racemic group can be temporarily attached to the substrate to block one face from reagent attack, forcing the reaction to occur on the opposite face with high stereoselectivity. uwindsor.ca After the reaction, the auxiliary is removed.

These advanced strategies highlight the precision required to apply C-H functionalization for the synthesis of complex molecules containing the chloromethyl nitrite moiety or its analogues.

Reaction Mechanisms and Reactivity Studies of Chloromethyl Nitrite

Mechanistic Investigations of Nitrite (B80452) Ester Transformations

The transformations of chloromethyl nitrite are dictated by the reactivity of both the C-Cl bond and the O-N=O group. Mechanistic studies on related alkyl halides and nitrite esters provide a framework for understanding its behavior.

Nucleophilic Substitution Pathways at Carbon and Nitrogen Centers

Chloromethyl nitrite, as a primary alkyl halide, is susceptible to nucleophilic substitution. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and a target for nucleophiles. ksu.edu.sa These reactions can proceed through two primary mechanisms: SN1 and SN2.

SN2 Mechanism : This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the chloride leaving group. ksu.edu.samasterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the carbon center. masterorganicchemistry.com For a primary halide like chloromethyl nitrite, the SN2 pathway is generally favored due to the low steric hindrance around the reaction center. chemguide.co.uk Reactions with nucleophiles such as hydroxide, cyanide, or ammonia (B1221849) would be expected to follow this pathway, yielding the corresponding substituted products. savemyexams.com The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.com

SN1 Mechanism : While less common for primary halides, an SN1 mechanism involves the initial, rate-determining formation of a carbocation, which is then rapidly attacked by a nucleophile. ksu.edu.sa Certain structural features can promote SN1 reactions even in primary systems. For instance, chloromethyl alkyl ethers (ROCH₂Cl) are known to be highly reactive in SN1 solvolysis reactions, where the adjacent oxygen atom can stabilize the incipient carbocation through resonance. libretexts.org By analogy, the nitrite group's oxygen might offer some, albeit weaker, stabilization.

The nitrite ion itself is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atoms. While this is most relevant in the synthesis of alkyl nitrites from alkyl halides and nitrite salts, it also implies that the nitrogen center in chloromethyl nitrite could potentially act as an electrophilic site, though reactions at the carbon center are far more typical for alkyl halides.

| Reaction Type | Key Features | Relevance to Chloromethyl Nitrite |

| SN2 | Concerted, backside attack; second-order kinetics; inversion of stereochemistry. ksu.edu.samasterorganicchemistry.com | Primary pathway for reactions with most nucleophiles due to low steric hindrance. chemguide.co.uk |

| SN1 | Stepwise, carbocation intermediate; first-order kinetics; racemization. ksu.edu.sa | Possible if the nitrite group can stabilize the carbocation; analogous to highly reactive chloromethyl ethers. libretexts.org |

Radical Pathways Involving Chloromethyl and Nitrite Species

Alkyl nitrites are well-known for their photochemical reactivity. The O-N bond in the nitrite ester is weak and susceptible to homolytic cleavage upon exposure to UV light, forming an alkoxy radical and a nitric oxide radical (NO•). wikipedia.orgwikipedia.org This process is the foundation of the Barton reaction. wikipedia.org

For chloromethyl nitrite, photolysis would generate a chloromethoxy radical and nitric oxide: ClCH₂-O-N=O + hν → ClCH₂-O• + •N=O

The resulting highly reactive radicals can then participate in a variety of subsequent reactions:

Hydrogen Abstraction : The chloromethoxy radical could abstract a hydrogen atom from a solvent or another molecule.

Recombination : The radicals can recombine. In the context of the Barton reaction, the alkoxy radical typically abstracts a δ-hydrogen intramolecularly, followed by recombination with the nitric oxide radical at the new carbon-centered radical site. wikipedia.org

Reaction with Oxygen : In an aerobic environment, the chloromethyl radical (if formed through C-O cleavage, though less likely) can react with molecular oxygen to form a chloromethylperoxy radical. nsf.gov

The reaction of nitrite ions with species like hypochlorous acid can also generate radical intermediates, including nitrogen dioxide (•NO₂) and chlorine radicals (Cl•), which can then participate in further reactions. nih.gov Similarly, the degradation of alkyl nitrates, which can be formed from nitrites, may proceed through alkoxy radicals and nitrite anions. nih.gov The thermal decomposition of related compounds like methylperoxy nitrite also proceeds via radical pathways, yielding methyl and nitrogen dioxide radicals. nih.gov

Elimination Reactions and By-product Formation

Elimination reactions, typically E2, are often in competition with nucleophilic substitution. chemguide.co.uk These reactions involve the removal of a hydrogen atom from a β-carbon and a leaving group from the α-carbon to form an alkene. libretexts.org

For chloromethyl nitrite, a standard β-elimination reaction is not possible as there are no β-hydrogen atoms. libretexts.org While α-elimination is a theoretical possibility, it is not a common pathway for simple alkyl halides.

Therefore, when chloromethyl nitrite is treated with a base, nucleophilic substitution is the expected primary reaction pathway. chemguide.co.uk However, the choice of base and reaction conditions can influence the outcome. Strong, sterically hindered bases favor elimination, but the structural limitation of chloromethyl nitrite prevents this. chemguide.co.ukgimmenotes.co.za By-products can arise from reactions with the solvent; for example, hydrolysis in the presence of water will lead to the formation of the corresponding alcohol and nitrous acid. savemyexams.comquora.com

Redox Chemistry of the Nitrite Functionality

The nitrite group (-ONO) in chloromethyl nitrite can undergo both oxidation and reduction, transforming it into other nitrogen-containing functional groups.

Oxidation Pathways (e.g., to form nitrates)

The nitrite group is in the +3 oxidation state and can be readily oxidized to the nitrate (B79036) group (-ONO₂), where nitrogen is in the +5 state. The oxidation of alkyl nitrites to alkyl nitrates is a known transformation and is particularly relevant in atmospheric chemistry, where it can occur via reactions with ozone or other atmospheric oxidants. copernicus.org For example, the reaction of alkyl peroxy radicals (RO₂•) with nitric oxide (NO) can form an unstable peroxy nitrite (ROONO), which can rearrange or decompose, with one pathway leading to the formation of a more stable alkyl nitrate (RONO₂). nih.gov The oxidation of chloromethyl nitrite would yield chloromethyl nitrate.

| Starting Compound | Oxidizing Conditions | Product |

| Alkyl Nitrite | Atmospheric oxidants (e.g., O₃, OH•) copernicus.org | Alkyl Nitrate |

| Chloromethyl Nitrite (Expected) | Suitable oxidizing agents | Chloromethyl Nitrate |

Reductive Transformations to Nitrogen-Containing Functional Groups

Reduction to Alcohols : The reduction of alkyl nitrites can yield the corresponding alcohol and nitrogen-containing by-products. vedantu.com

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing functional groups like nitriles and amides to primary amines. ncert.nic.inorganic-chemistry.org It is plausible that such powerful reagents could reduce the nitrite group in chloromethyl nitrite all the way to an amine, which would yield chloromethylamine.

Reduction to Imines/Aldehydes : Milder reducing agents like di-isobutyl aluminum hydride (DIBAL-H) can partially reduce nitriles to imines, which are then hydrolyzed to aldehydes. masterorganicchemistry.com

Reduction via Iron(II) : The reduction of alkyl nitrates has been shown to require strong reducing agents, such as iron(II) derivatives, which proceed through the formation of alkoxy radicals and nitrite anions as intermediates. nih.gov

These transformations highlight the potential for converting the nitrite group into other valuable nitrogen-containing functionalities, although specific conditions for chloromethyl nitrite would need to be determined experimentally.

Reactivity with Organic and Inorganic Reagents

Chloromethyl nitrite's reactivity is characterized by the electrophilic nature of the carbon in the chloromethyl group and the nitrosating ability of the nitrite functional group. This duality allows it to participate in distinct reaction pathways depending on the nature of the reacting species.

Reactions with Nucleophiles (e.g., alcohols, amines, thiols)

The chloromethyl group (-CH₂Cl) is highly susceptible to nucleophilic attack, while the nitrite group (-ONO) can act as a nitrosating agent. The outcome of the reaction with nucleophiles often depends on the nucleophile's identity and the reaction conditions. Generally, nucleophilicity trends show that thiols are more nucleophilic than amines, which are in turn more nucleophilic than alcohols. msu.edu

Alcohols: The reaction of alkyl nitrites with alcohols is often an equilibrium process. chinayyhg.com In the presence of an alcohol, chloromethyl nitrite can potentially undergo a transesterification reaction, leading to the formation of a different alkyl nitrite and chloromethanol (B13452849). However, given that alkyl nitrites are typically synthesized from alcohols and a nitrosating agent, the reaction of chloromethyl nitrite with another alcohol would likely result in a mixture of nitrite esters. wikipedia.org Alcohols are less potent nucleophiles than amines and thiols, and for some reactions, must be converted to their more reactive alkoxide conjugate bases to proceed efficiently. msu.edu

Amines: Amines are effective nucleophiles that can react with chloromethyl nitrite at two different sites. libretexts.org The primary reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the chloromethyl group, leading to an N-alkylated product via an SN2 mechanism. libretexts.org Concurrently, alkyl nitrites are known to be nitrosating agents for amines, which would result in the formation of N-nitrosamines. wikipedia.orglibretexts.org The competition between N-alkylation and N-nitrosation depends on the specific amine and the reaction conditions. The reaction with amines can be complex, as the initially formed secondary amine product can be more nucleophilic than the primary amine, leading to poly-alkylated products. msu.edu

Thiols: Thiols are highly potent nucleophiles and exhibit a distinct reactivity towards the nitrite group. msu.edu The reaction between thiols and alkyl nitrites typically leads to the irreversible formation of S-nitrosothiols. chinayyhg.com This reaction is often rapid and can completely outcompete other processes, such as the nitrosation of amines. chinayyhg.com Additionally, the thiol can also attack the chloromethyl carbon, leading to the formation of a thioether, although the S-nitrosation is a very prominent pathway.

Table 1: Summary of Chloromethyl Nitrite Reactivity with Nucleophiles This table is interactive. Click on the headers to sort.

| Nucleophile | Primary Reaction Site(s) | Typical Product(s) | Key Findings |

|---|---|---|---|

| Alcohols | Nitrite Group (transesterification) | Different alkyl nitrite, Chloromethanol | Reaction is typically an equilibrium process. chinayyhg.com |

| Amines | Chloromethyl Carbon (Alkylation), Nitrite Group (Nitrosation) | N-alkylated amine, N-nitrosamine | Amines are more nucleophilic than alcohols; competition between alkylation and nitrosation occurs. msu.eduwikipedia.orglibretexts.org |

| Thiols | Nitrite Group (S-nitrosation), Chloromethyl Carbon (Alkylation) | S-nitrosothiol, Thioether | Thiols are strong nucleophiles; S-nitrosation is a rapid and often irreversible reaction. chinayyhg.com |

Interactions with Electrophiles

The interaction of chloromethyl nitrite with electrophiles is primarily centered on the nucleophilic character of the nitrite group's oxygen and nitrogen atoms. The nitrite ion is recognized as an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, depending on the electrophile and reaction conditions. organicmystery.com

While chloromethyl nitrite itself is often employed as an electrophilic nitrosating agent, its own nucleophilic sites can react with stronger electrophiles. For instance, in the presence of a strong acid, the oxygen atom can be protonated. A relevant parallel is the reaction of the nitrite ion with hypochlorous acid (HOCl), where the electrophilic Cl⁺ species attacks the nitrite to form chlorine nitrite (Cl-ONO). nih.gov This suggests that the oxygen atoms in chloromethyl nitrite, with their available lone pairs, are potential sites for electrophilic attack. The nitrogen atom also possesses a lone pair and could theoretically act as a nucleophilic center. However, detailed research findings on the reactions of chloromethyl nitrite with common organic electrophiles are not extensively documented, as its reactivity is predominantly explored in the context of its role as a nitrosating agent or its decomposition.

Photochemical and Thermochemical Decomposition Mechanisms

Chloromethyl nitrite is susceptible to decomposition when subjected to energy in the form of light or heat. These decomposition pathways involve the cleavage of its weakest chemical bonds, leading to the formation of reactive radical species.

The primary photochemical decomposition pathway for alkyl nitrites is initiated by the absorption of ultraviolet radiation. alfa-chemistry.com This process, famously utilized in the Barton reaction, involves the homolytic cleavage of the relatively weak O–NO bond. alfa-chemistry.com In the case of chloromethyl nitrite, this photolysis would generate a chloromethoxyl radical and a nitric oxide radical.

Reaction: ClCH₂–O–NO + hν → ClCH₂–O• + •NO

The resulting highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, or fragmentation, depending on the surrounding chemical environment. The photolysis of the nitrite ion itself is known to produce nitric oxide (.NO) and hydroxyl radicals (.OH). core.ac.uk

Thermally, alkyl nitrites are known to be unstable compounds that decompose upon standing or heating. wikipedia.org The decomposition is driven by the cleavage of weak covalent bonds within the molecule. The carbon-oxygen bond in alkyl nitrites has a low bond energy (approximately 40–50 kcal·mol⁻¹), making it susceptible to homolytic cleavage. wikipedia.org Similarly, the O-N bond is also prone to breaking. researchgate.net The thermal decomposition of chloromethyl nitrite is expected to proceed via radical mechanisms, yielding a complex mixture of products. These can include oxides of nitrogen, water, and polymerization products of the resulting aldehyde, which in this case would be formaldehyde (B43269). wikipedia.org

Table 2: Decomposition Mechanisms of Chloromethyl nitrite This table is interactive. Click on the headers to sort.

| Decomposition Type | Mechanism | Primary Radical Products | Final Products (Expected) |

|---|---|---|---|

| Photochemical | Homolytic cleavage of the O-NO bond upon UV irradiation. alfa-chemistry.com | Chloromethoxyl radical (ClCH₂–O•), Nitric oxide radical (•NO). | Dependent on subsequent radical reactions. |

| Thermochemical | Homolytic cleavage of weak C-O and/or O-N bonds. wikipedia.orgresearchgate.net | Chloromethyl radical (•CH₂Cl), Nitrite radical (•NO₂), Chloromethoxyl radical (ClCH₂–O•), Nitric oxide radical (•NO). | Nitrogen oxides, water, formaldehyde, polymerization products. wikipedia.org |

Advanced Spectroscopic Characterization of Chloromethyl Nitrite

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. nasa.gov These vibrations are specific to the types of chemical bonds present and their environment, making it a powerful tool for functional group identification and structural analysis. nasa.govtanta.edu.eg IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. tanta.edu.eg In contrast, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the polarizability of the molecule. core.ac.uk Consequently, IR and Raman spectroscopy are often complementary, as some vibrations may be strong in one technique and weak or absent in the other. core.ac.uk

Assignment of Characteristic Vibrational Modes (C-Cl, O-N=O, C-O)

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the infrared spectrum in the range of 650-725 cm⁻¹. tanta.edu.eg The exact frequency would be influenced by the electronic effects of the adjacent oxygen atom.

O-N=O (Nitrite Group) Vibrations: The nitrite (B80452) group gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For organic nitrites, the asymmetric stretch is typically a strong band found in the 1680-1650 cm⁻¹ region, while the symmetric stretch appears around 1625-1610 cm⁻¹. The N-O single bond stretch is expected in the 850-750 cm⁻¹ range. The exact positions can differentiate it from nitro compounds (R-NO₂), which have characteristic bands at approximately 1550 cm⁻¹ and 1370 cm⁻¹. essex.ac.uk

C-O Stretching: The carbon-oxygen single bond stretch for an ester-like linkage, such as that in chloromethyl nitrite, is generally found in the 1200-1000 cm⁻¹ region of the infrared spectrum. tanta.edu.egscienceasia.org

A hypothetical data table for the expected vibrational modes is presented below.

Table 1: Predicted Characteristic Vibrational Frequencies for Chloromethyl Nitrite

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Asymmetric Stretch | O-N=O | 1680 - 1650 |

| Symmetric Stretch | O-N=O | 1625 - 1610 |

| Stretch | C-O | 1200 - 1000 |

| Stretch | N-O | 850 - 750 |

| Stretch | C-Cl | 725 - 650 |

Isotopic Labeling Studies for Definitive Peak Assignments

To definitively assign these vibrational modes, isotopic labeling is a crucial experimental technique. escholarship.org By replacing an atom in the molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the mass of the vibrating system is altered. rsc.orgwhiterose.ac.uk This change in mass leads to a predictable shift to a lower frequency for the vibrational modes involving that specific atom, as the vibrational frequency is inversely related to the reduced mass of the atoms in the bond. msu.edu

For chloromethyl nitrite, the following isotopic substitutions would be particularly informative:

¹³C Labeling: Substituting the carbon atom with ¹³C would confirm the assignments of the C-Cl and C-O stretching modes.

¹⁵N Labeling: Using ¹⁵N would help to unambiguously identify the O-N=O and N-O stretching vibrations. nih.govcsic.es

¹⁸O Labeling: Replacing ¹⁶O with ¹⁸O in the nitrite group would shift the O-N=O and C-O stretching frequencies, providing definitive confirmation of their assignments. essex.ac.uk

These studies are essential for accurately interpreting the vibrational spectra, especially in complex molecules where vibrational modes may overlap. scienceasia.orgwhiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. udel.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, ¹⁵N, and ¹⁷O NMR Spectral Analysis for Structural Confirmation

A complete structural confirmation of chloromethyl nitrite would benefit from a multi-nuclear NMR approach.

¹H NMR: The proton NMR spectrum would be expected to show a single resonance for the two equivalent protons of the chloromethyl (-CH₂Cl) group. The chemical shift of this peak would be influenced by the electronegativity of both the chlorine and the adjacent oxygen atom of the nitrite group, likely appearing in a downfield region.

¹³C NMR: The carbon-13 NMR spectrum would display a single peak for the chloromethyl carbon. udel.educhemicalbook.com Its chemical shift would also be significantly affected by the attached chlorine and oxygen atoms. sigmaaldrich.com

¹⁵N NMR: Nitrogen-15 NMR provides valuable information about the electronic structure of the nitrogen-containing functional group. nasa.govrsc.org For the nitrite group in chloromethyl nitrite, the ¹⁵N chemical shift would be characteristic and distinct from other nitrogen functionalities like nitrates or nitro groups, aiding in unambiguous identification. nih.govusgs.gov

¹⁷O NMR: Oxygen-17 NMR is a more specialized technique due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. huji.ac.ilmdpi.com However, if obtainable, it could provide direct evidence for the two distinct oxygen environments: the singly-bonded oxygen (C-O-N) and the doubly-bonded oxygen (N=O). researchgate.net

A hypothetical data table for the expected NMR chemical shifts is provided below.

Table 2: Predicted NMR Chemical Shifts (ppm) for Chloromethyl Nitrite

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | -CH₂- | Downfield singlet | Shift influenced by electronegative Cl and ONO groups. |

| ¹³C | -CH₂- | Downfield singlet | Shift influenced by electronegative Cl and ONO groups. |

| ¹⁵N | -ONO | Characteristic nitrite range | Differentiates from nitrate (B79036), nitro, and other N-containing groups. |

| ¹⁷O | C-O -N and N=O | Two distinct resonances | Confirms the two different oxygen environments within the molecule. |

Correlation Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within a molecule. snu.ac.krresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly informative for chloromethyl nitrite itself, as it is expected to have only one type of proton. However, in a more complex analogue, it would reveal proton-proton coupling pathways through bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. sdsu.edu For chloromethyl nitrite, this experiment would show a cross-peak connecting the ¹H resonance of the -CH₂- group to its corresponding ¹³C resonance, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range correlations between nuclei, typically over two or three bonds. sdsu.edu This is a powerful tool for piecing together the molecular skeleton. For chloromethyl nitrite, an HMBC experiment could potentially show a correlation between the protons of the -CH₂- group and the nitrogen atom of the nitrite group, establishing the C-O-N connectivity, although this would be a three-bond correlation (H-C-O-N).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. acs.orgresearchgate.net

For chloromethyl nitrite (CH₂ClNO₂), the mass spectrum would show a molecular ion peak ([M]⁺). Due to the presence of chlorine, which has two abundant stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet, with a primary peak (for the ³⁵Cl-containing molecule) and a secondary peak at two mass units higher (M+2) with about one-third the intensity.

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the molecular mass, often to four or more decimal places. acs.org This accuracy allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. This would definitively confirm the molecular formula of chloromethyl nitrite.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Expected fragmentation pathways for chloromethyl nitrite could include:

Loss of the nitrite radical (•NO₂) to give a [CH₂Cl]⁺ fragment.

Loss of a chlorine radical (•Cl) to yield a [CH₂ONO]⁺ fragment.

Cleavage to form a nitrosyl cation ([NO]⁺).

A hypothetical data table for the expected mass spectral fragments is presented below.

Table 3: Predicted Mass Spectrometry Fragments for Chloromethyl Nitrite

| Ion Fragment Formula | Identity | Isotopic Pattern |

| [CH₂³⁵ClNO₂]⁺• | Molecular Ion | M⁺ peak |

| [CH₂³⁷ClNO₂]⁺• | Molecular Ion Isotope Peak | M+2 peak |

| [CH₂Cl]⁺ | Chloromethyl cation | Doublet pattern |

| [CH₂ONO]⁺ | Fragment from loss of chlorine | Single peak |

| [NO]⁺ | Nitrosyl cation | Single peak |

Elucidation of Fragmentation Pathways and Molecular Ion Detection

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of chloromethyl nitrite, electron ionization mass spectrometry (EI-MS) would be employed to induce fragmentation, providing a characteristic pattern that serves as a molecular fingerprint.

Upon electron impact, the chloromethyl nitrite molecule would lose an electron to form a molecular ion (M•+). libretexts.org The stability of this molecular ion would be a key factor in its detection. Given the presence of electronegative atoms and relatively weak bonds, the molecular ion is expected to be of low abundance.

The fragmentation of the molecular ion would proceed through various pathways, dictated by the stability of the resulting fragments. Key fragmentation processes for chloromethyl nitrite would likely include:

Alpha-cleavage: Cleavage of the C-O, O-N, or C-Cl bonds.

Loss of the nitroxy group (•ONO) to form the chloromethyl cation ([CH₂Cl]⁺). This fragment would be expected to be prominent due to the stability of the resulting cation.

Loss of a chlorine radical (•Cl) to form the [CH₂ONO]⁺ fragment.

Cleavage of the O-N bond to yield a methoxy-like fragment ion.

Rearrangement reactions: Intramolecular rearrangements could lead to the formation of other stable ions.

The resulting mass spectrum would display peaks corresponding to the m/z values of these fragment ions. The relative intensities of these peaks provide insights into the relative stability of the ions and the preferred fragmentation pathways. For instance, the base peak, the most intense peak in the spectrum, would correspond to the most stable fragment ion formed. libretexts.org

Table 1: Hypothesized Major Fragment Ions of Chloromethyl Nitrite in EI-MS

| Fragment Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Postulated Origin |

| [CH₂Cl]⁺ | 49 | 51 | Loss of •ONO |

| [CH₂ONO]⁺ | 60 | 60 | Loss of •Cl |

| [NO]⁺ | 30 | 30 | Cleavage of O-N bond |

| [M-H]⁺ | 94 | 96 | Loss of a hydrogen radical |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. rsc.org

Accurate Mass Measurement for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.gov By measuring the m/z value to several decimal places, it is possible to distinguish between ions that have the same nominal mass but different elemental formulas.

For chloromethyl nitrite (CH₂ClNO₂), the theoretical exact mass of the molecular ion can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This experimentally determined accurate mass would be compared to the theoretical values of possible elemental compositions, allowing for confident identification.

Table 2: Theoretical Exact Masses for Ions of Interest

| Ion Formula | Theoretical Exact Mass (Da) |

| [¹²C¹H₂³⁵Cl¹⁴N¹⁶O₂]⁺ | 94.9774 |

| [¹²C¹H₂³⁷Cl¹⁴N¹⁶O₂]⁺ | 96.9745 |

| [¹²C¹H₂³⁵Cl]⁺ | 48.9845 |

| [¹²C¹H₂³⁷Cl]⁺ | 50.9816 |

This level of precision is invaluable in confirming the identity of chloromethyl nitrite, especially in complex mixtures where other compounds may have similar nominal masses.

X-ray Diffraction and Electron Diffraction for Definitive Structural Elucidation

To determine the precise three-dimensional arrangement of atoms in chloromethyl nitrite, diffraction techniques are indispensable.

Single Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for crystalline solids. uhu-ciqso.esrigaku.com This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule as it exists in the crystal lattice. uol.de

To perform this analysis, a suitable single crystal of chloromethyl nitrite would need to be grown, which can be challenging for a reactive and potentially unstable compound. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. uhu-ciqso.es The diffraction pattern of spots is collected, and the analysis of their intensities allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be derived. uol.de

The resulting structural data would reveal key geometric parameters, such as the C-Cl, C-O, O-N, and N=O bond lengths and the Cl-C-O, C-O-N, and O-N=O bond angles. Furthermore, it would elucidate the conformational preferences of the molecule in the solid state, specifically the dihedral angle around the C-O and O-N bonds. This information is critical for understanding intermolecular interactions in the solid state. mdpi.com

Gas-Phase Electron Diffraction for Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces that are present in the solid state. wikipedia.org This method provides information about the equilibrium geometry of the molecule.

In a GED experiment, a beam of high-energy electrons is scattered by the gaseous chloromethyl nitrite molecules. wikipedia.org The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. By analyzing this pattern, a radial distribution curve can be generated, which shows the probability of finding two nuclei at a certain distance from each other. researchgate.net

For chloromethyl nitrite, GED would be particularly useful for determining if multiple conformers exist in the gas phase at the experimental temperature and their relative populations. researchgate.netrsc.org The refinement of the structural model against the experimental data would yield precise bond lengths and angles for the gaseous molecule.

Specialized Spectroscopic Techniques (e.g., Matrix Isolation Infrared Spectroscopy)

For reactive and unstable species like chloromethyl nitrite, specialized spectroscopic techniques are often required for their characterization. Matrix isolation infrared spectroscopy is an excellent example of such a technique. acs.orgchemrxiv.org

In this method, chloromethyl nitrite molecules are trapped within a solid, inert matrix (such as argon or nitrogen) at very low temperatures (typically below 20 K). chemrxiv.orgresearchgate.net This isolation prevents the molecules from reacting with each other, allowing for their spectroscopic study. The infrared spectrum of the isolated molecule can then be recorded.

The low temperature and inert environment result in very sharp vibrational bands, which allows for the resolution of fine structural details that might be obscured in the gas or liquid phase. uga.edu This high resolution can aid in distinguishing between different conformers of chloromethyl nitrite, as they would likely exhibit slightly different vibrational frequencies. chemrxiv.org Isotopic substitution (e.g., using ¹³C, ¹⁸O, or ¹⁵N) can be used to confirm vibrational assignments. researchgate.net Furthermore, photochemical studies can be performed by irradiating the matrix-isolated sample with UV light to observe the formation of photoproducts, providing insight into the molecule's photochemistry. researchgate.net

Chemical Applications and Derivatization of Chloromethyl Nitrite

Role as a Synthetic Intermediate and Building Block

As a bifunctional molecule, chloromethyl nitrite (B80452) offers two distinct sites for chemical modification, positioning it as a versatile building block in synthetic chemistry. researchgate.netresearchgate.netiupac.orgacs.org The presence of both a carbon-chlorine bond and a nitrogen-oxygen single bond allows for the sequential or simultaneous introduction of different functionalities into a target molecule.

Introduction of Multifunctional Groups in Organic Synthesis

Chloromethyl nitrite serves as a platform for introducing both a nitrogen-oxygen-containing group and a one-carbon unit that is readily functionalized. Reagents with multiple reactive sites are valuable in organic synthesis because they can streamline synthetic pathways and increase molecular complexity in a single step. researchgate.netresearchgate.net The chloromethyl group can act as an electrophilic site for alkylation, while the nitrite ester can participate in nitrosation or be transformed into other nitrogenous groups. This dual reactivity allows chemists to construct complex molecular architectures by selectively addressing each functional group under different reaction conditions. For instance, a nucleophilic substitution at the chloromethyl carbon followed by a transformation of the nitrite group could efficiently build molecules with diverse functionalities.

Precursor for Other Halogenated or Nitrogen-Oxygen Containing Compounds

Chloromethyl nitrite is a potential precursor for a variety of other specialized compounds. The chloromethyl group can be converted into other halogenated methyl groups (e.g., -CH₂F, -CH₂Br, -CH₂I) through Finkelstein-type reactions. Furthermore, the nitrite ester moiety is a key feature. Alkyl nitrites are intermediates in the conversion of other functional groups; for example, the reaction of alkyl halides with silver nitrite can yield a mixture of nitroalkanes and alkyl nitrites. acs.org Conversely, chloromethyl nitrite itself can be a starting point for generating other nitrogen-oxygen species. The nitrite group (-ONO) can be oxidized to a nitrate (B79036) group (-ONO₂), or reduced to an alcohol (-OH), liberating nitrite. nih.govnih.gov This positions chloromethyl nitrite as a potential intermediate for accessing compounds like chloromethyl nitrate or chloromethanol (B13452849), further expanding its synthetic utility.

Derivatization Reactions for Novel Compound Libraries

The two functional groups in chloromethyl nitrite can be independently targeted to generate libraries of novel compounds for various applications, including pharmaceutical and materials science research.

Transformations Involving the Chloromethyl Group (e.g., nucleophilic displacement)

The chloromethyl group is an excellent electrophilic site susceptible to nucleophilic substitution reactions (Sₙ2). vulcanchem.com This allows for the introduction of a wide array of functional groups by displacing the chloride ion. rsc.org This reactivity is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds. For example, reaction with amines, thiols, or alcohols can introduce amino, thioether, or ether linkages, respectively. vulcanchem.com This versatility makes it a useful building block for creating diverse chemical libraries. sci-hub.se

| Nucleophile | Formula | Resulting Functional Group | Product Class |

| Hydroxide | OH⁻ | -CH₂OH | Alcohol |

| Alkoxide | RO⁻ | -CH₂OR | Ether |

| Thiolate | RS⁻ | -CH₂SR | Thioether (Sulfide) |

| Cyanide | CN⁻ | -CH₂CN | Nitrile |

| Azide | N₃⁻ | -CH₂N₃ | Azide |

| Iodide | I⁻ | -CH₂I | Alkyl Iodide |

| Carboxylate | RCOO⁻ | -CH₂OOCR | Ester |

| Amine | R₂NH | -CH₂NR₂ | Amine |

This table illustrates potential nucleophilic substitution reactions at the chloromethyl carbon of chloromethyl nitrite.

Reactions at the Nitrite Ester Moiety (e.g., nitrosation, oxidation)

The nitrite ester group offers its own set of reactive pathways, primarily as a nitrosating agent or as a substrate for oxidation or reduction.

Nitrosation: Alkyl nitrites are well-known reagents for nitrosation, the process of introducing a nitroso (-NO) group into an organic molecule. nih.gov Under acidic conditions, they can generate nitrosating species that react with secondary amines to form N-nitrosamines or with activated methylene (B1212753) compounds to produce oximes. itu.edu.tracs.orgnih.gov Therefore, chloromethyl nitrite could be employed as a nitrosating agent where the chloromethyl group might influence solubility or reactivity.

Oxidation and Reduction: The nitrite ester can be oxidized to the corresponding nitrate ester (-ONO₂). This transformation is significant in the synthesis of energetic materials and pharmaceuticals. nih.govlsbu.ac.uk Conversely, the nitrite group can undergo reduction or hydrolysis, which regenerates an alcohol and releases a nitrite ion. rsc.org The hydrolysis of alkyl nitrites is a well-studied process that can be pH-dependent. rsc.org

| Functional Group | Reaction Type | Reagent/Condition | Resulting Group | Reference Analogy |

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, CN⁻) | -CH₂Nu | vulcanchem.comrsc.org |

| Nitrite Ester (-ONO) | Nitrosation | Secondary Amine (R₂NH) | N-Nitrosoamine (R₂N-NO) | itu.edu.trnih.gov |

| Nitrite Ester (-ONO) | Oxidation | Oxidizing Agent (e.g., peroxide) | Nitrate Ester (-ONO₂) | nih.gov |

| Nitrite Ester (-ONO) | Hydrolysis | H₂O / H⁺ or OH⁻ | Alcohol (-OH) + Nitrite (NO₂⁻) | rsc.org |

This table summarizes the principal reaction types available at each functional center of chloromethyl nitrite.

Functionalization in Polymer Chemistry and Materials Science (drawing from chloromethylated resins)

The reactivity of the chloromethyl group is extensively exploited in polymer and materials science, most notably in the form of chloromethylated polystyrene, known as Merrifield resin. taylorandfrancis.comscielo.br These resins serve as solid supports for peptide synthesis, catalysis, and chromatography by providing a reactive "handle" for attaching various molecules. google.combioline.org.br

Drawing a direct analogy, chloromethyl nitrite's functionalities could be used to modify polymer surfaces or create functional materials. A polymer containing nucleophilic groups (e.g., hydroxyl or amine groups) could be functionalized by reaction with chloromethyl nitrite, thereby tethering a nitrite ester group to the polymer backbone. Such polymer-supported nitrite esters have been shown to act as effective and recyclable diazotizing reagents. itu.edu.tr

Alternatively, a pre-existing chloromethylated polymer could react with a nitrite salt to introduce the nitrite ester functionality. itu.edu.tr The presence of nitro or nitrate ester groups on a polymer backbone is a strategy for creating energetic polymers. osti.govnih.gov For instance, research on poly(glycidyl nitrate) demonstrates the importance of the nitrate ester group in energetic binder materials. osti.gov Thus, chloromethyl nitrite could serve as a tool for introducing nitrogen-oxygen functionalities into polymer structures, potentially for applications in reactive materials or as functional supports in synthesis. tsijournals.commdpi.com

Environmental Chemical Perspectives on Chloromethyl Nitrite

Atmospheric Chemistry and Environmental Fate

The atmospheric journey of chloromethyl nitrite (B80452) is dictated by its susceptibility to breakdown by sunlight and reactions with naturally occurring atmospheric oxidants. These processes determine its lifespan in the atmosphere and its contribution to atmospheric chemical cycles.

The primary degradation pathways for chloromethyl nitrite in the troposphere are initiated by reactions with highly reactive chemical species known as radicals. The hydroxyl radical (OH), often referred to as the "detergent of the troposphere," and the nitrate (B79036) radical (NO₃), a key nighttime oxidant, are central to this process. nih.gov